L-2-Aminomethylphenylalanine
Overview
Description
L-2-Aminomethylphenylalanine is a non-proteinogenic amino acid with the molecular formula C10H14N2O2 It is structurally characterized by the presence of an aminomethyl group attached to the phenyl ring of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Aminomethylphenylalanine can be synthesized through various synthetic routes. One common method involves the reductive amination of 2-formylphenylalanine using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of immobilized enzymes or catalysts to facilitate the reaction, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: L-2-Aminomethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
L-2-Aminomethylphenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of L-2-Aminomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group enhances its binding affinity to these targets, modulating their activity. This compound can inhibit or activate enzymatic pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the aminomethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
2-Iodo-L-phenylalanine: A derivative with an iodine substituent, enhancing its selectivity for certain transporters.
Uniqueness: L-2-Aminomethylphenylalanine is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for enhanced interactions with molecular targets, making it a valuable compound in drug design and synthesis.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKEAJYLGZEEA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376134 | |
Record name | L-2-Aminomethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-92-8, 158149-99-6 | |
Record name | 2-(Aminomethyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-2-Aminomethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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